molecular formula C15H11ClFN5O3S B2514149 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1327575-27-8

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B2514149
CAS RN: 1327575-27-8
M. Wt: 395.79
InChI Key: XKUAKVUDMJUNAP-UHFFFAOYSA-N
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Description

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11ClFN5O3S and its molecular weight is 395.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized derivatives related to the structure of "5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole" and characterized their chemical properties. These studies involve the preparation of compounds by reacting specific chloro- and fluoro-phenyl azetidinones with various reagents, demonstrating the versatility of these compounds in chemical synthesis. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, highlighting the methodological advancements in creating compounds with potential bioactive properties (Shah et al., 2014).

Antimicrobial Activity

The antimicrobial activity of compounds structurally related to "this compound" has been a significant area of research. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains. For example, Shingare et al. (2022) reported on the docking simulations and primary assessment of newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents, showcasing the promise of these compounds in combating infectious diseases (Shingare et al., 2022).

Pharmacological Evaluation

Beyond antimicrobial activity, the pharmacological evaluation of these compounds has also been conducted, assessing their potential in various therapeutic applications. This includes examining their effects as antitubercular agents, where certain derivatives have shown promising activity against Mycobacterium tuberculosis. The research by Shingare et al. (2022) is a testament to the potential utility of these compounds in pharmacological contexts, offering insights into their mechanisms of action and therapeutic efficacy (Shingare et al., 2022).

properties

IUPAC Name

5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O3S/c16-11-5-10(1-2-12(11)17)26(23,24)22-7-9(8-22)15-20-14(21-25-15)13-6-18-3-4-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUAKVUDMJUNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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